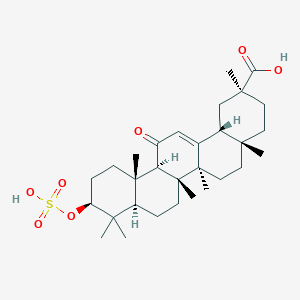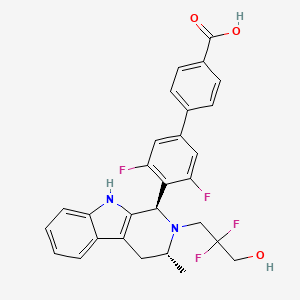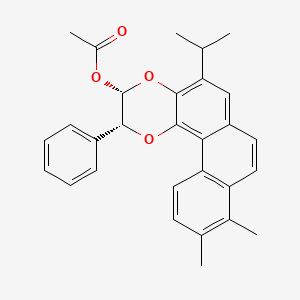
trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal: is a deuterium-labeled derivative of trans-4-Hydroxy-2-hexenal dimethyl acetal. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantification in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal typically involves the deuteration of trans-4-Hydroxy-2-hexenal dimethyl acetal. The process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions involving deuterated reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the deuterium labeling while achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal is used as a tracer for studying reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantification and analysis .
Biology: In biological research, this compound is used to study metabolic processes and pathways. Its deuterium labeling helps in tracking the movement and transformation of molecules within biological systems .
Medicine: In medical research, this compound is used to investigate drug metabolism and pharmacokinetics. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, this compound is used in the development of new materials and products. Its stable isotope labeling aids in quality control and assurance processes .
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal involves its interaction with various molecular targets and pathways. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Comparison with Similar Compounds
trans-4-Hydroxy-2-hexenal dimethyl acetal: The non-deuterated version of the compound.
2-Hexenal: A related compound with similar chemical properties but without the hydroxyl group.
4-Hydroxy-2-hexenal: A similar compound without the dimethyl acetal group .
Uniqueness: The uniqueness of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal lies in its stable isotope labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing and quantification in various studies .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2 |
InChI Key |
YHYXQKLDUUENHV-SGGKQESQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
Canonical SMILES |
CCC(C=CC(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)











